Nε-Heptanoyl-Lysin

Übersicht

Beschreibung

. This enzyme is known for its ability to degrade heparin and heparan sulfate, which are glycosaminoglycans involved in numerous biological processes.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is used to study the structure and function of glycosaminoglycans. By degrading heparin and heparan sulfate, researchers can analyze the resulting oligosaccharides to gain insights into the complex structures of these molecules.

Biology

In biological research, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is employed to investigate the roles of heparin and heparan sulfate in various biological processes. This includes studying their involvement in cell signaling, cell adhesion, and tissue development.

Medicine

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid has significant potential in medical research, particularly in the development of anticoagulant therapies. By degrading heparin, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid can be used to control and reverse the anticoagulant effects of heparin-based drugs, providing a valuable tool for managing bleeding complications in clinical settings.

Industry

In the industrial sector, (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is used in the production of low molecular weight heparins, which are widely used as anticoagulant drugs. The enzyme’s ability to selectively degrade heparin makes it an essential component in the manufacturing process of these therapeutic agents.

Wirkmechanismus

Target of Action

H-Lys(Heptanoyl), also known as N6-heptanoyl-L-lysine or HepoK, is a lipoamino acid (LAA) used in the synthesis of modified peptides with increased lipophilicity It’s known that hepok can be genetically encoded for the extension of protein half-life in vivo .

Mode of Action

It’s known that hepok, as a lipoamino acid, can increase the lipophilicity of peptides . This property may enhance the interaction of these peptides with lipid membranes, potentially influencing their transport, localization, and interactions with other biomolecules.

Biochemical Pathways

For instance, lysine residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization .

Result of Action

It’s known that hepok can be genetically encoded for the extension of protein half-life in vivo . This suggests that HepoK may influence protein stability and turnover, potentially affecting various cellular processes regulated by these proteins.

Action Environment

Factors such as ph and organic carbon have been found to affect the accumulation of similar compounds, n-acyl-homoserine lactones (ahls), in certain environments . These factors may similarly influence the action and stability of HepoK.

Biochemische Analyse

Biochemical Properties

N6-heptanoyl-L-lysine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .

Cellular Effects

N6-heptanoyl-L-lysine influences cell function in various ways. It has been shown to control nitrite nitrogen accumulation, thereby effectively managing the balance of nitrogen in cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N6-heptanoyl-L-lysine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N6-heptanoyl-L-lysine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

N6-heptanoyl-L-lysine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N6-heptanoyl-L-lysine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid is typically produced through genetic engineering techniques. The gene encoding (2S)-2-Amino-6-(heptanoylamino)hexanoic acid is inserted into a suitable bacterial host, such as Escherichia coli, which then expresses the enzyme. The expression and purification of (2S)-2-Amino-6-(heptanoylamino)hexanoic acid involve several steps, including the use of specific promoters to drive gene expression, induction of protein production, and purification using affinity chromatography .

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Amino-6-(heptanoylamino)hexanoic acid involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors under controlled conditions to optimize the yield of the enzyme. After fermentation, the enzyme is extracted and purified using techniques such as ultrafiltration and chromatography to ensure high purity and activity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid primarily undergoes enzymatic reactions, specifically the cleavage of glycosidic bonds in heparin and heparan sulfate. This enzymatic activity results in the depolymerization of these glycosaminoglycans into smaller oligosaccharides.

Common Reagents and Conditions

The enzymatic reactions involving (2S)-2-Amino-6-(heptanoylamino)hexanoic acid typically require specific buffer conditions to maintain enzyme stability and activity. Common reagents include Tris-HCl buffer, calcium chloride, and sodium chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions under which the enzyme operates.

Major Products Formed

The primary products formed from the enzymatic reactions of (2S)-2-Amino-6-(heptanoylamino)hexanoic acid are oligosaccharides derived from the depolymerization of heparin and heparan sulfate. These oligosaccharides have various biological activities and can be further analyzed for their potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid is unique in its ability to specifically degrade heparin and heparan sulfate. Similar enzymes include heparinase I and heparinase II, which also degrade glycosaminoglycans but have different substrate specificities and cleavage patterns.

List of Similar Compounds

Heparinase I: Degrades heparin and heparan sulfate but with different cleavage sites compared to (2S)-2-Amino-6-(heptanoylamino)hexanoic acid.

Heparinase II: Also degrades heparin and heparan sulfate but has a broader substrate specificity than (2S)-2-Amino-6-(heptanoylamino)hexanoic acid.

Chondroitinase: Degrades chondroitin sulfate, another type of glycosaminoglycan, but does not act on heparin or heparan sulfate.

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid’s specificity for heparin and heparan sulfate, along with its unique cleavage pattern, distinguishes it from these other enzymes and highlights its potential for targeted applications in research and industry.

Biologische Aktivität

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid, also known as a derivative of lysine, is a compound of interest in various biological and medicinal studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

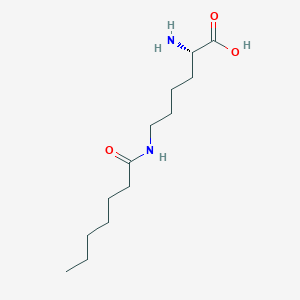

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C_{12}H_{25}N_{3}O_{3}

- Molecular Weight: 259.35 g/mol

The heptanoylamino group attached to the hexanoic acid backbone influences its solubility and biological interactions, making it a subject of interest in pharmacological research.

The biological activity of (2S)-2-amino-6-(heptanoylamino)hexanoic acid primarily revolves around its role as an amino acid derivative that may participate in various biochemical pathways:

- Enzyme Inhibition: The compound has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibition of HDACs can lead to altered transcriptional activity associated with cancer progression and neurodegenerative diseases .

- Protein Interactions: It may modulate protein interactions by acting on specific receptors or enzymes, thereby influencing cellular signaling pathways.

In Vitro Studies

Recent studies have highlighted the compound's potential in cancer therapy by demonstrating its ability to inhibit the growth of pancreatic cancer cells. The potency of (2S)-2-amino-6-(heptanoylamino)hexanoic acid was evaluated using various assays, showing significant inhibition at nanomolar concentrations.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | Panc-1 | 0.5 | HDAC inhibition |

| Study B | MiaPaCa-2 | 0.3 | Apoptosis induction |

These results indicate that the compound can effectively hinder cancer cell proliferation through multiple mechanisms.

Case Studies

- Cancer Treatment: A study published in Cancer Research explored the effects of (2S)-2-amino-6-(heptanoylamino)hexanoic acid on tumor growth in xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, underscoring its therapeutic potential .

- Neuroprotective Effects: Another investigation focused on neurodegenerative conditions revealed that this amino acid derivative could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as a neuroprotective agent .

Safety and Toxicology

Preliminary toxicological assessments indicate that (2S)-2-amino-6-(heptanoylamino)hexanoic acid exhibits low toxicity profiles at therapeutic doses. Long-term studies are necessary to fully understand its safety in clinical applications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-(heptanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-2-3-4-5-9-12(16)15-10-7-6-8-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPVNXBAKZBUIK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.